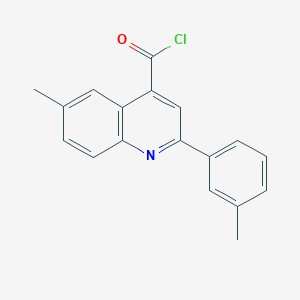

6-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride

CAS No.: 1160253-41-7

Cat. No.: VC2990551

Molecular Formula: C18H14ClNO

Molecular Weight: 295.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160253-41-7 |

|---|---|

| Molecular Formula | C18H14ClNO |

| Molecular Weight | 295.8 g/mol |

| IUPAC Name | 6-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride |

| Standard InChI | InChI=1S/C18H14ClNO/c1-11-4-3-5-13(8-11)17-10-15(18(19)21)14-9-12(2)6-7-16(14)20-17/h3-10H,1-2H3 |

| Standard InChI Key | OMGIMOLAGWKVOC-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl |

| Canonical SMILES | CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl |

Introduction

6-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride is an organic compound that belongs to the class of acid chlorides. It features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of a carbonyl chloride functional group at the 4-position of the quinoline enhances its reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.

Key Characteristics:

-

Molecular Formula: Not explicitly provided in the search results, but it is implied to be similar to other quinoline carbonyl chlorides.

-

Molecular Weight: Approximately 295.77 g/mol.

-

Classification: Acid chloride.

Synthesis of 6-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride

The synthesis of this compound typically involves several key steps in organic chemistry. While specific methods are not detailed in the search results, common synthetic routes for similar compounds often include reactions involving the formation of the quinoline core followed by the introduction of the carbonyl chloride group. This may involve the use of chlorinating agents or the conversion of carboxylic acids to acid chlorides using reagents like thionyl chloride or phosphorus pentachloride.

Chemical Reactions and Mechanism of Action

The chemical reactivity of 6-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride is largely dictated by its carbonyl chloride functional group. This group can react with nucleophiles, such as alcohols, amines, and water, to form esters, amides, and carboxylic acids, respectively. These reactions are essential for synthesizing more complex organic molecules, particularly in medicinal chemistry and materials science.

Key Reactions:

| Reaction Type | Reactant | Product |

|---|---|---|

| Esterification | Alcohol | Ester |

| Amidation | Amine | Amide |

| Hydrolysis | Water | Carboxylic Acid |

Applications in Research and Industry

6-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride has several notable applications in scientific research, particularly in advancing chemical synthesis and biological research. Its reactivity profile suggests potential roles in drug development or biochemical research by modifying protein functions or pathways.

Potential Applications:

-

Medicinal Chemistry: As an intermediate in the synthesis of biologically active compounds.

-

Proteomics: For modifying proteins or studying protein interactions.

-

Materials Science: In the synthesis of complex organic materials.

Safety Considerations

Handling 6-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride requires appropriate safety precautions due to its potential irritant properties. It is classified as an acid chloride, which can react vigorously with water and nucleophiles, releasing hydrogen chloride gas. Therefore, it should be handled in a well-ventilated area, and protective equipment such as gloves and goggles should be worn.

Safety Data:

| Hazard Symbol | Signal Word | Hazard Statements | Precautionary Statements |

|---|---|---|---|

| GHS05 | Danger | H314, H290 | P501, P260, P234, P264, P280, P390, P303+P361+P353, P301+P330+P331, P363, P304+P340+P310, P305+P351+P338, P310, P406, P405 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume